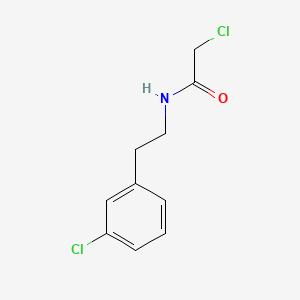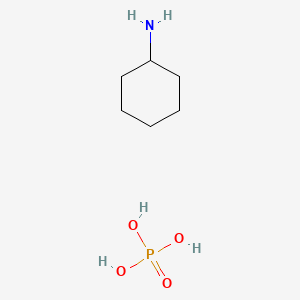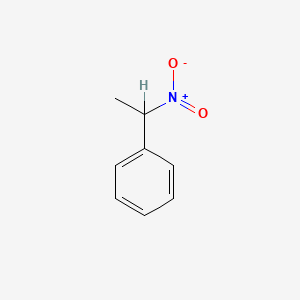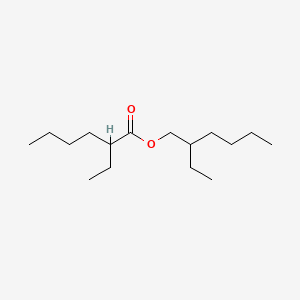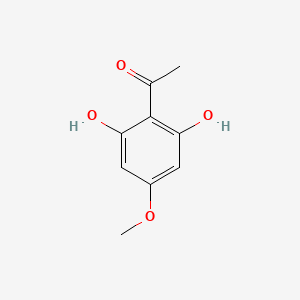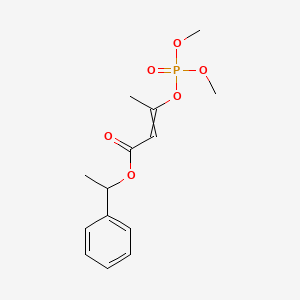
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
Overview
Description
“2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine” is a chemical compound with the CAS Number: 1016530-98-5 . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 212.56 and its linear formula is C6H4ClF3N2O .Scientific Research Applications
Synthetic Utility and Properties
Synthesis and Coupling Reactions : The incorporation of trifluoromethoxy and related groups into pyrazines, such as 2-chloro-5-trifluoromethoxypyrazine, demonstrates their utility in synthetic chemistry for various coupling reactions, including Buchwald-Hartwig amination and Suzuki coupling, showcasing the versatility of these compounds in constructing complex molecules (Sokolenko & Yagupolskii, 2020).
Regiochemistry in Synthesis : The use of related compounds in the synthesis of pyrido[3,4-b]pyrazines via condensation reactions illustrates the importance of regiochemistry in directing the formation of specific products, with potential applications in the development of new materials and biological agents (Mederski et al., 2003).
Chemical Properties and Reactions
Electron Transfer and Mixed Valence States : Research on pyrazine-bridged dimer of triruthenium clusters, which might share structural similarities with the compound , highlights the chemical properties such as electron transfer rates and mixed valence states, relevant for understanding the electronic and redox behavior of these compounds (Yamaguchi et al., 2000).
Coordination Complexes and Electrochemistry : The formation of coordination complexes with pyrazine ligands and their redox-active behavior provides insights into the potential of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine derivatives in forming complexes with interesting electronic and structural properties, which could be explored in catalysis and materials science (Cosquer et al., 2009).
Biological Activity and Applications
DNA Binding and Antimicrobial Properties : Studies on chlorohydrazinopyrazine derivatives, which are structurally related to the compound of interest, demonstrate significant DNA binding affinity and antimicrobial properties, suggesting potential applications in medical research and drug development (Mech-Warda et al., 2022).
Herbicidal and Abiotic Elicitor Activities : Research into N-phenylpyrazine-2-carboxamides, similar in structural motif to the compound , shows applications in agriculture as herbicides and abiotic elicitors, indicating the potential for developing agrochemicals based on pyrazine derivatives (Doležal et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can activate certain receptors, leading to downstream signaling events that alter cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, the effects become more pronounced. For instance, moderate doses of this compound can lead to changes in metabolic activity and gene expression, while high doses may result in toxic or adverse effects, such as liver damage or disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can then undergo further biochemical reactions, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body. The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, it can be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins .
Properties
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAZQUDLXKULAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640719 | |
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016530-98-5 | |
| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


